

An In-depth Technical Guide to the Thermodynamic Properties of N-Methylacetanilide

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Compound of Interest

Compound Name: *N-Methylacetanilide*

Cat. No.: *B189316*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **N-Methylacetanilide**. Due to the limited availability of specific experimental data for **N-Methylacetanilide** in publicly accessible literature, this document outlines established experimental protocols for determining these properties, based on methodologies applied to structurally similar organic compounds.

Quantitative Thermodynamic Data

The following table summarizes the available and predicted thermodynamic properties of **N-Methylacetanilide**. It is important to note that experimentally determined values for several key thermodynamic parameters are not readily found in the literature. In such cases, the table indicates where data is currently unavailable.

Property	Symbol	Value	Units	Notes
Molar Mass	M	149.19	g/mol	
Melting Point	Tm	101-104	°C	
Boiling Point	Tb	253 at 712 mmHg	°C	
146 at 30 mmHg	°C			
Standard Enthalpy of Formation (Solid)	$\Delta H_f^\circ(s)$	Data not available	kJ/mol	
Standard Molar Entropy (Solid)	$S^\circ(s)$	Data not available	J/(mol·K)	
Specific Heat Capacity (Solid)	cp(s)	Data not available	J/(g·K)	
Vapor Pressure	Pvap	0.1 ± 0.4 at 25°C	mmHg	Predicted

Experimental Protocols for Thermodynamic Property Determination

This section details the experimental methodologies that can be employed to determine the key thermodynamic properties of **N-Methylacetanilide**. The protocols are based on established techniques for solid organic compounds.

Determination of Standard Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of **N-Methylacetanilide** can be determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Experimental Procedure:

- **Sample Preparation:** A pellet of high-purity **N-Methylacetanilide** (approximately 1 g) is pressed and accurately weighed.

- **Calorimeter Calibration:** The calorimeter is calibrated by combusting a certified standard reference material, such as benzoic acid, to determine the heat capacity of the calorimeter system.
- **Bomb Preparation:** The **N-Methylacetanilide** pellet is placed in a crucible within the bomb. A known mass of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.
- **Combustion:** The bomb is placed in the calorimeter, and the sample is ignited. The temperature change of the water in the calorimeter is recorded with high precision.
- **Analysis:** The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the sample) and for the heat of combustion of the fuse wire.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and N_2).

Workflow for Determining Enthalpy of Formation

Determination of Heat Capacity and Standard Molar Entropy by Adiabatic Calorimetry

The heat capacity of **N-Methylacetanilide** as a function of temperature can be determined using an adiabatic calorimeter. The standard molar entropy can then be calculated from the heat capacity data.

Experimental Procedure:

- **Sample Preparation:** A known mass of crystalline **N-Methylacetanilide** is sealed in a sample container.
- **Calorimeter Setup:** The sample container is placed in an adiabatic calorimeter, which is designed to minimize heat exchange with the surroundings.

- **Heating and Measurement:** A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. This process is repeated over a range of temperatures.
- **Calculation of Heat Capacity:** The heat capacity at each temperature is calculated from the energy input and the temperature change.
- **Calculation of Standard Molar Entropy:** The standard molar entropy at 298.15 K is determined by integrating the heat capacity data from near 0 K to 298.15 K, accounting for the entropies of any phase transitions.

Workflow for Heat Capacity and Entropy Determination

Determination of Vapor Pressure by the Knudsen Effusion Method

The vapor pressure of solid **N-Methylacetanilide** can be measured using the Knudsen effusion method, which is suitable for substances with low volatility.

Experimental Procedure:

- **Sample Preparation:** A known mass of **N-Methylacetanilide** is placed in a Knudsen cell, which is a small container with a very small orifice of known area.
- **Experimental Setup:** The Knudsen cell is placed in a high-vacuum chamber and heated to a constant, known temperature.
- **Effusion:** The sample effuses through the orifice into the vacuum. The rate of mass loss is measured over time using a sensitive microbalance.
- **Data Collection:** The rate of mass loss is determined at several different temperatures.
- **Calculation of Vapor Pressure:** The vapor pressure at each temperature is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance using the Knudsen-Clausius equation.

Workflow for Vapor Pressure Determination

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